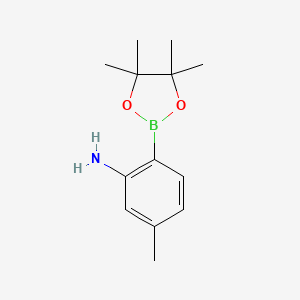

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Overview

Description

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 5-Methyl-2-(TMD)aniline, is an organic compound that has been studied extensively for its unique chemical, biochemical, and physiological properties. It is a white crystalline solid that has been found to be a useful building block for a variety of applications in organic chemistry. The compound has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials for industrial applications.

Scientific Research Applications

Synthesis and Structural Analysis

Crystal Structure and Vibrational Properties : The compound has been synthesized and characterized for its structure using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were used to analyze its molecular structure, confirming consistency with X-ray diffraction results. This research aids in understanding the compound's geometrical parameters and vibrational absorption bands (Wu, Chen, Chen, & Zhou, 2021).

DFT Study of Boric Acid Ester Intermediates : The compound, as a boric acid ester intermediate, was studied using DFT. The research confirmed the molecular structures through crystallographic analysis, exploring their molecular electrostatic potential and physicochemical properties (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Fluorescence Probes and Sensing Applications

Boronate-Based Fluorescence Probes : The compound's derivatives have been used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide. The study highlights the importance of specific functional groups in these systems for detecting oxidative stress (Lampard et al., 2018).

Efficient Deboration Reaction for H2O2 Vapor Detection : It played a crucial role in developing organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, significantly enhancing the sensing performance (Fu et al., 2016).

Electrochemical Applications

- Anion Acceptors in Fluoride Shuttle Batteries : The compound's derivatives were examined as electrolyte additives in fluoride shuttle batteries, focusing on their fluoride ion conductivity and solubility, which impacts battery performance (Kucuk & Abe, 2020).

Synthesis of Biologically Active Compounds

- Suzuki–Miyaura Coupling for Prion Inhibitors : Its condensation in Suzuki–Miyaura coupling reactions facilitated the synthesis of biologically active compounds, such as 6-aminophenanthridines, potentially useful as prions inhibitors (Gug et al., 2005).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule, potentially altering its function or activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target molecule and the biochemical pathways it influences. Given the compound’s role in borylation, it could potentially alter the function or activity of target molecules, leading to changes at the cellular level .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and hydroxyl groups present in biomolecules, making it a valuable tool for enzyme inhibition and protein labeling. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, it can modulate pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, its ability to inhibit specific enzymes can result in changes in metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, particularly those containing diol or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, the compound can inhibit serine proteases by binding to the active site serine, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the release of boronic acid and other degradation products. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, its interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can influence its activity and effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXRISJTWBBZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590352 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863578-36-3 | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863578-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 863578-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)